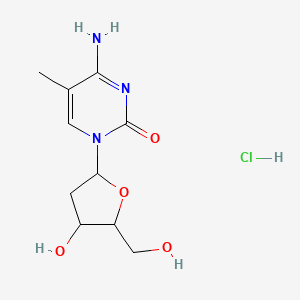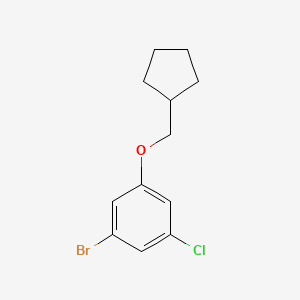
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its octahydroindole core, which is a saturated bicyclic structure, and a carboxylic acid group that is protonated to form a hydrochloride salt. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an important molecule for stereoselective synthesis and applications.
準備方法
The synthesis of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the hydrogenation of an indole derivative to form the octahydroindole core, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and strong acids like hydrochloric acid for the formation of the hydrochloride salt. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxylic acid group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free carboxylic acid using aqueous base.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can be further utilized in synthetic chemistry.
科学的研究の応用
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of (2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include binding to neurotransmitter receptors in the brain, leading to effects on neural signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
類似化合物との比較
(2S,3aS,7aR)-Octahydro-1H-indole-2-carboxylic Acid Hydrochloride can be compared with other similar compounds, such as:
Octahydroindole derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Indole-2-carboxylic acids: These compounds have an indole core with a carboxylic acid group, but lack the hydrogenation of the indole ring, resulting in different reactivity and applications.
Hydrochloride salts of carboxylic acids: These compounds have similar salt forms but differ in the parent carboxylic acid structure, affecting their solubility and stability.
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8-;/m0./s1 |
InChIキー |
PONAUWFRJYNGAC-CZEXFEQNSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O.Cl |
正規SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-4-yl]acetic acid](/img/structure/B12068774.png)



![1-(5-Chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B12068793.png)
![Benzene, 1,2,3,4,5-pentafluoro-6-[[6-(trimethoxysilyl)hexyl]oxy]-](/img/structure/B12068795.png)
![N-(1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)formamide](/img/structure/B12068799.png)







